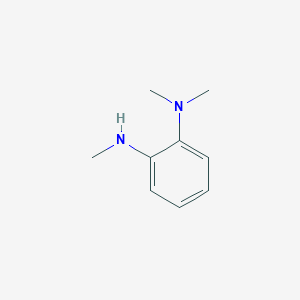

1,2-Benzenediamine, N,N,N'-trimethyl-

Description

Contextualizing N,N,N'-Trimethyl-1,2-Benzenediamine within Aromatic Diamine Chemistry

Aromatic diamines are a fundamental class of organic compounds characterized by two amino groups attached to an aromatic ring. The parent molecules, phenylenediamines, exist as three constitutional isomers: ortho-, meta-, and para-phenylenediamine. wikipedia.orgchemeo.com Of these, o-phenylenediamine (B120857) (benzene-1,2-diamine) is a well-known precursor for the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals, corrosion inhibitors, and pigments. wikipedia.org

N,N,N'-Trimethyl-1,2-benzenediamine is a derivative of o-phenylenediamine in which three methyl groups are attached to the nitrogen atoms. Specifically, the structure contains one N'-methyl secondary amine group and one N,N-dimethyl tertiary amine group on adjacent positions of the benzene (B151609) ring. This substitution pattern differentiates it from its parent compound, o-phenylenediamine, which has two primary amino groups, and from the monomethylated derivative, N-methyl-o-phenylenediamine. chemicalbook.comsigmaaldrich.com The progressive methylation of the amine groups significantly alters the compound's basicity, nucleophilicity, and hydrogen-bonding capabilities, offering a tailored molecular scaffold for advanced applications.

While comprehensive experimental data for N,N,N'-trimethyl-1,2-benzenediamine is not widely available in public databases, the properties of the closely related and well-documented compound, N-Methyl-1,2-benzenediamine, provide valuable context.

Interactive Data Table: Properties of N-Methyl-1,2-benzenediamine (for contextual reference)

| Property | Value |

| CAS Number | 4760-34-3 |

| Molecular Formula | CH₃NHC₆H₄NH₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Liquid |

| Melting Point | 22 °C (lit.) |

| Boiling Point | 123-124 °C / 10 mmHg (lit.) |

| Density | 1.075 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.612 (lit.) |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Significance of N-Methylated Diamines in Organic Synthesis and Coordination Chemistry

The introduction of methyl groups to amine functionalities is a critical strategy in modern chemistry. N-methylated amines are ubiquitous in pharmaceuticals, agrochemicals, and specialty materials, where methylation can enhance biological activity and modify physical properties. google.com

In organic synthesis, N-methylated diamines serve as highly versatile intermediates. The differential reactivity between primary, secondary, and tertiary amine groups allows for selective chemical transformations. For a molecule like N,N,N'-trimethyl-1,2-benzenediamine, the secondary amine can participate in nucleophilic substitution or condensation reactions, while the adjacent tertiary amine provides a basic site that is sterically hindered and typically non-nucleophilic. This structural feature is particularly useful in the synthesis of complex heterocyclic systems. For instance, the parent compound o-phenylenediamine is widely used to synthesize benzimidazoles. wikipedia.org Its N-methylated derivatives, such as N-methyl-o-phenylenediamine, are also employed as precursors for related heterocyclic structures and are key intermediates in the total synthesis of pharmaceuticals like the angiotensin II receptor antagonist, telmisartan. sigmaaldrich.com

In the field of coordination chemistry, vicinal diamines are prized as bidentate ligands, capable of forming stable five-membered chelate rings with metal ions. chemeo.com The substitution on the nitrogen atoms profoundly influences the electronic and steric environment of the resulting metal complex. N-methylated diamines can be used to fine-tune the properties of catalysts and functional materials. Research has demonstrated the synthesis of lanthanide alkoxide complexes using ligands derived from N-methyl-o-phenylenediamine. acs.org These complexes have shown catalytic activity in the ring-opening polymerization of lactones, highlighting how N-methylation is key to designing sophisticated catalytic systems. acs.org The specific arrangement of secondary and tertiary amines in N,N,N'-trimethyl-1,2-benzenediamine makes it a compelling candidate for developing novel ligands that can stabilize various oxidation states and create unique coordination geometries in metal complexes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBFTMKSQSKHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336390 | |

| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-03-4 | |

| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N,n,n Trimethyl 1,2 Benzenediamine and Its Derivatives

Alkylation Approaches to N,N,N'-Trimethyl-1,2-Benzenediamine

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental approach for the synthesis of N-methylated amines. For a molecule like 1,2-benzenediamine with multiple reactive sites, direct alkylation must be carefully managed to prevent undesired side reactions such as over-methylation.

Direct Alkylation of Benzenediamine Precursors

Direct alkylation involves the reaction of a benzenediamine precursor with a methylating agent. However, the direct methylation of o-phenylenediamine (B120857) is often problematic, as it can easily lead to the formation of N,N'-dimethyl-o-phenylenediamine and other polysubstituted products, making product quality difficult to guarantee patsnap.comgoogle.com. A more controlled and widely adopted strategy involves the methylation of a nitro-substituted precursor, followed by reduction.

Common and effective methylating agents for the N-methylation of aniline and its derivatives include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) google.com. Methyl iodide is a highly reactive reagent often used for exhaustive methylation dtic.mil. Dimethyl sulfate is another powerful and more economical methylating agent used in industrial applications patsnap.com. The choice of agent can influence reaction conditions and outcomes. For instance, a method for N-monomethylation of primary amines involves treating an N-trifluoroacetyl derivative with methyl iodide, which provides high yields rsc.org.

The efficiency and selectivity of alkylation reactions are highly dependent on the choice of base and solvent. Bases are required to neutralize the acidic byproduct of the reaction (e.g., HI from methyl iodide) and to deprotonate the amine, increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and hydroxides such as potassium hydroxide (KOH) patsnap.commdpi.com.

The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used as they can accelerate nucleophilic substitution reactions mdpi.comrasayanjournal.co.in. Other solvents such as acetone (B3395972) and alcohols (e.g., ethanol, methanol) are also employed depending on the specific reaction requirements patsnap.comgoogle.com. For example, one synthesis involves the use of K₂CO₃ in tetrahydrofuran (THF) and acetonitrile (CH₃CN) nih.gov.

| Precursor | Methylating Agent | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitroaniline | Dimethyl Sulfate | KOH | Acetone | 95.3% | patsnap.com |

| 3,5-bis(trifluoromethyl)aniline | 1-fluoro-2-nitrobenzene | K₂CO₃ / NaOH | DMF | - | mdpi.com |

| Substituted Phenols | Methyl Iodide | TMGN | DMF | - | sciforum.net |

Achieving the specific N,N,N'-trimethyl substitution pattern requires high regioselectivity. Direct alkylation of 1,2-benzenediamine is difficult to control. A superior and more common strategy is to use a precursor where one of the amino groups is protected or deactivated. The use of an ortho-nitro-substituted aniline, such as o-nitroaniline or 1-fluoro-2-nitrobenzene, is an effective method for achieving this control patsnap.commdpi.com.

In this approach, o-nitroaniline is first methylated to form N-methyl-o-nitroaniline patsnap.com. The electron-withdrawing nitro group deactivates the adjacent amino group towards further electrophilic attack, thus facilitating controlled monomethylation on the distal nitrogen. Subsequent reduction of the nitro group yields N-methyl-1,2-benzenediamine. This intermediate can then be subjected to further controlled dimethylation. This multi-step process ensures the desired regiochemistry and avoids the formation of symmetrically substituted byproducts patsnap.com. Another variation involves reacting o-chloronitrobenzene with a methylamine solution to obtain N-methyl-o-nitroaniline, which is then reduced google.com.

| Starting Material | Reaction Steps | Intermediate Product | Final Product (after reduction) | Reference |

|---|---|---|---|---|

| o-Nitroaniline | 1. Methylation with Dimethyl Sulfate/KOH in Acetone | N-methyl-o-nitroaniline | N-methyl-o-phenylenediamine | patsnap.com |

| o-Chloronitrobenzene | 1. Reaction with Monomethylamine solution | N-methyl-o-nitroaniline | N-methyl-o-phenylenediamine | google.com |

| 1-Fluoro-2-nitrobenzene | 1. Nucleophilic substitution with an amine | N-substituted-2-nitroaniline | N-substituted-1,2-benzenediamine | mdpi.com |

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a powerful alternative method for forming C-N bonds that often provides better control and higher yields than direct alkylation with alkyl halides masterorganicchemistry.com. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine nih.govmdpi.com.

For the synthesis of N,N,N'-trimethyl-1,2-benzenediamine, N-methyl-1,2-benzenediamine could be reacted with formaldehyde in the presence of a suitable reducing agent. The reducing agent must be capable of reducing the iminium ion intermediate without reducing the initial carbonyl compound. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation masterorganicchemistry.comnih.gov. This method is particularly advantageous as it avoids the use of reactive alkyl halides and minimizes the risk of over-alkylation masterorganicchemistry.com. While specific examples for N,N,N'-trimethyl-1,2-benzenediamine are not detailed, the strategy is widely applied for the synthesis of secondary and tertiary amines masterorganicchemistry.com.

Considerations for Avoiding Over-Alkylation and Byproduct Formation

A significant challenge in the direct alkylation of primary or secondary amines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts dtic.milmasterorganicchemistry.com. When 1,2-benzenediamine is directly treated with a methylating agent like methyl iodide, a mixture of N-methyl, N,N'-dimethyl, and other methylated products can be formed, making purification difficult and reducing the yield of the desired product patsnap.comgoogle.com.

Several strategies are employed to mitigate this issue:

Stoichiometric Control: Carefully controlling the molar ratio of the amine to the alkylating agent can favor mono-alkylation, but this is often insufficient on its own.

Use of Protecting Groups: One of the amino groups can be protected with a removable group (e.g., trifluoroacetyl). The unprotected amine is then alkylated, followed by the deprotection of the second group, which can then be alkylated in a separate step rsc.org.

Indirect Synthesis via Nitro Precursors: As detailed in section 2.1.1.3, starting with a nitroaniline is an effective way to "protect" one of the amine positions. The nitro group is only converted to a reactive amine after the first methylation step is complete, allowing for sequential and controlled alkylation patsnap.com.

Reductive Amination: This method inherently avoids over-alkylation associated with alkyl halides. The reaction conditions are typically milder and the formation of the imine intermediate is a controlled step prior to reduction, preventing the runaway addition of multiple alkyl groups masterorganicchemistry.com.

Alternative Synthetic Routes to N-Methylated 1,2-Benzenediamine Structures

Catalytic Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of nitriles presents a viable, albeit indirect, pathway to N-methylated 1,2-benzenediamine structures. This method is a cornerstone in the synthesis of primary amines and can be adapted for the production of secondary and tertiary amines. nih.govresearchgate.netresearcher.lifebme.hu The general principle involves the reduction of a nitrile group to an amine over a metal catalyst.

The product selectivity in nitrile hydrogenation is highly dependent on the catalyst structure and reaction conditions. nih.govresearcher.life For instance, atomically dispersed palladium catalysts have demonstrated distinct selectivity. Single Pd atoms on a nanodiamond-graphene support (Pd1/ND@G) preferentially yield secondary amines, while fully exposed Pd clusters (Pdn/ND@G) favor the formation of primary amines. nih.govresearcher.life This tunability is crucial when aiming for specific N-methylated products.

In the context of synthesizing N-methylated 1,2-benzenediamines, a hypothetical precursor could be an aminobenzonitrile. The hydrogenation of this precursor could proceed through various pathways, with the potential for methylation occurring in the presence of a methylating agent.

Below is a table summarizing various catalysts and their selectivity in the hydrogenation of nitriles, which could be applicable in the synthesis of N-methylated diamines.

| Catalyst | Substrate | Product Selectivity | Reference |

| Pd1/ND@G | Benzonitrile | Secondary Amines (>98%) | nih.gov |

| Pdn/ND@G | Benzonitrile | Primary Amines (>98%) | nih.gov |

| nano-Ni3C/Al2O3 | Various nitriles | Primary Amines | osaka-u.ac.jp |

| Pd/C | Pyridinecarbonitriles | Pyridyl- or piperidylmethylamines | researchgate.net |

Palladium-Catalyzed C-N Cross-Coupling for N-Arylation/Alkylation (general methods applicable to diamines)

Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of arylamines. acs.orgsemanticscholar.org This methodology is broadly applicable and can be employed for the N-arylation and N-alkylation of diamines, providing a direct route to N-methylated 1,2-benzenediamine derivatives. The reaction typically involves the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand. acs.org

The choice of ligand is critical for achieving high efficiency and selectivity in these coupling reactions. acs.org Various phosphine ligands have been developed to facilitate the N-arylation of a wide range of amines, including primary alkylamines. acs.org A significant challenge in the N-arylation of primary amines is preventing the formation of undesired tertiary anilines through competing diarylation. acs.org

For the synthesis of N,N,N'-trimethyl-1,2-benzenediamine, a stepwise approach using palladium-catalyzed C-N coupling could be envisioned. This would involve the sequential methylation of the amino groups of 1,2-benzenediamine using a methylating agent in the presence of a palladium catalyst.

The following table highlights key components and conditions for palladium-catalyzed C-N cross-coupling reactions.

| Catalyst System | Reactants | Key Features | Reference |

| Pd source, phosphine ligand | Amines, Aryl halides | General method for C-N bond formation | acs.org |

| Pd2(dba)3, tBuXPhos | Sulfinamides, Aryl halides | High yields, preserved chirality | organic-chemistry.org |

| [Pd(allyl)Cl]2, AdBippyPhos | Fluoroalkylamines, Aryl halides | Tolerates various functional groups | nih.gov |

Synthesis of Related Trimethylated Cyclic Derivatives

Condensation Reactions of 1,2-Benzenediamine with Carbonyl Compounds to form Trimethylated Benzodiazepines

A direct and efficient method for synthesizing trimethylated cyclic derivatives involves the condensation reaction of 1,2-benzenediamine with carbonyl compounds. A prominent example is the reaction of o-phenylenediamine with acetone to form 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. nih.govnih.govsemanticscholar.org This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. nih.govnih.gov

The formation of the benzodiazepine (B76468) occurs through the condensation of two moles of acetone with the amine groups of o-phenylenediamine, resulting in the formation of a seven-membered ring. nih.govnih.gov This reaction has been observed to occur even in the absence of a catalyst. nih.gov

The reaction of 1,2-phenylenediamine with a variety of ketones has been shown to produce the corresponding benzodiazepines in excellent yields. mdpi.com This includes reactions with both aliphatic and aromatic ketones, as well as with diamines bearing various substituents. mdpi.com

The table below provides characterization data for some trimethylated benzodiazepine derivatives synthesized through this method.

| Compound | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | Mass Spec (m/z) | Reference |

| 2,2,4-Trimethyl-2,3-dihydro-1H-benzo[b] nih.govmit.edudiazepine | 7.14–7.12 (m, 1H), 7.00–6.96 (m, 2H), 6.74–6.72 (m, 1H), 2.97 (br s, 1H, NH), 2.37 (s, 3H), 2.23 (s, 2H), 1.35 (s, 6H) | 172.4, 140.8, 137.9, 126.9, 125.5, 122.1, 121.7, 68.3, 45.2, 30.5, 29.9 | 188 (M+) | mdpi.com |

| 2,2,4-Trimethyl-2,3-dihydro-1H-naphtho[2,3-b] nih.govmit.edudiazepine | 7.72 (d, J = 7.8 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.55 (s, 1H), 7.33-7.29 (m, 2H), 7.08 (s, 1H), 2.38 (s, 3H), 2.17 (s, 2H), 1.33 (br s, 1H, NH) | 173.1, 141.9, 137.6, 131.9, 130.3, 127.4, 125.8, 125.2, 124.0, 123.6, 117.6, 65.9, 44.6, 29.9, 29.6 | 238 (M+) | mdpi.com |

Reactivity and Reaction Mechanisms of N,n,n Trimethyl 1,2 Benzenediamine

Oxidative Transformations

The presence of two electron-rich amino groups makes the molecule susceptible to oxidation, leading to the formation of colored, conjugated systems. The oxidation can be induced by chemical or electrochemical means.

The oxidation of phenylenediamines typically yields quinonediimines. In the case of N,N,N'-trimethyl-1,2-benzenediamine, oxidation is expected to transform the molecule into a positively charged N-methyl-o-quinone-diimine species. This occurs through the formal loss of two electrons and one proton from the secondary amine. While simple o-phenylenediamine (B120857) oxidizes to the neutral o-quinonediimine, the tertiary N,N-dimethylamino group in the trimethylated analogue cannot be dehydrogenated, resulting in a cationic product.

The general transformation is analogous to the oxidation of catechols and other phenols to quinones, a process of significant biological and chemical importance. researchgate.net The oxidation of related p-phenylenediamines, such as N,N-diethyl-p-phenylenediamine, with agents like chlorine is known to generate quinone-imine structures, which can be detected electrochemically. researchgate.net Similarly, the selective oxidation of substituted phenols like 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone highlights the propensity of substituted aromatic rings to form quinonoid structures. researchgate.net

The electrochemical oxidation of phenylenediamines has been studied extensively. For p-phenylenediamines, the process involves the transfer of two electrons per molecule. researchgate.net The mechanism often proceeds in two distinct one-electron steps. The initial step is the formation of a semiquinonediimine radical cation. This intermediate can then undergo a second electron transfer to form the final quinonediimine product. researchgate.net

For N,N,N'-trimethyl-1,2-benzenediamine, a similar pathway is anticipated:

First Oxidation Step: Reversible one-electron oxidation to form the N,N,N'-trimethyl-1,2-benzenediamine radical cation.

Second Oxidation Step: A subsequent one-electron oxidation, coupled with deprotonation of the secondary amine, yields the N-methyl-o-benzoquinonediimine cation.

The stability of the oxidized species is a critical factor. Studies on N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) show that its oxidized dication (TMPD²⁺) can be unstable in aqueous solutions, but its stability can be enhanced through functionalization of the aromatic ring. rsc.org

Nucleophilic Substitution Reactions at Amine Centers

The nitrogen atoms of N,N,N'-trimethyl-1,2-benzenediamine possess lone pairs of electrons, making them effective nucleophiles. The reactivity differs between the secondary and tertiary amine centers. These amine groups can react with a variety of electrophiles in nucleophilic substitution or addition reactions.

N-Alkylation: The secondary amine can be further alkylated using alkylating agents like alkyl halides or via reductive amination. The tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. N-alkylation of anilines and phenylenediamines is a common strategy for synthesizing more complex amines. researchgate.net

N-Acylation: The secondary amine is readily acylated by reagents such as acyl chlorides or acid anhydrides to form an amide. semanticscholar.orgresearchgate.net This reaction is typically much more facile at the secondary amine than at the more sterically hindered tertiary amine. The N-acetylation of p-phenylenediamine, for instance, is a known metabolic pathway. nih.gov

| Reaction Type | Electrophile | Reacting Center | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHCH₃) | Tertiary Amine (-NRCH₃) |

| N-Alkylation (Quaternization) | Alkyl Halide (R-X) | Tertiary Amine (-N(CH₃)₂) | Quaternary Ammonium Salt (-N⁺R(CH₃)₂) |

| N-Acylation | Acyl Chloride (RCOCl) | Secondary Amine (-NHCH₃) | Amide (-N(COR)CH₃) |

Electrophilic Aromatic Substitution Patterns and Influences of Methylation

The amino groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In N,N,N'-trimethyl-1,2-benzenediamine, the ring is highly activated by two adjacent amino groups: a secondary (-NHCH₃) and a tertiary (-N(CH₃)₂).

Both groups direct substitution to their respective ortho and para positions. The directing effects are summarized below:

-N(CH₃)₂ group (at C-1): Directs to C-2 (blocked), C-4 (para), and C-6 (ortho).

-NHCH₃ group (at C-2): Directs to C-1 (blocked), C-3 (ortho), and C-5 (para).

Considering these influences, electrophilic attack is strongly favored at positions C-4 (para to the dimethylamino group) and C-5 (para to the methylamino group). Substitution at positions C-3 and C-6 is electronically favorable (ortho to an activating group) but is significantly hindered by the steric bulk of the adjacent N-methyl groups (see section 3.4). Therefore, substitution is expected to occur predominantly at the less sterically crowded C-4 and C-5 positions. The powerful activating nature of two amine substituents makes the ring significantly more reactive than benzene (B151609) itself.

Impact of Steric Hindrance from N-Methyl Groups on Reactivity

The three methyl groups on the nitrogen atoms exert significant steric hindrance, which profoundly influences the molecule's reactivity.

At the Amine Centers: The bulk of the methyl groups can impede the approach of electrophiles to the nitrogen atoms. While the secondary amine remains reactive, the tertiary N,N-dimethylamino group is sterically more shielded, which can reduce its rate of reaction (e.g., in quaternization) compared to less hindered tertiary amines.

At the Aromatic Ring: The N-methyl groups sterically block the adjacent C-3 and C-6 positions on the aromatic ring. This steric clash makes electrophilic attack at these positions unfavorable, even though they are electronically activated. This effect reinforces the regioselectivity for substitution at the C-4 and C-5 positions.

Cyclization and Condensation Reactions in Heterocycle Formation

A hallmark of the reactivity of o-phenylenediamines is their use as synthons for a wide variety of nitrogen-containing heterocycles. researchgate.net N,N,N'-trimethyl-1,2-benzenediamine can undergo cyclocondensation reactions with various bifunctional electrophiles to form N-methylated heterocyclic systems. The reaction typically involves the secondary amine and the tertiary amine or its ortho position.

Common cyclization reactions include:

Benzimidazole (B57391) Formation: Condensation with aldehydes or carboxylic acids (or their derivatives) leads to the formation of benzimidazoles. researchgate.netias.ac.in Reaction with an aldehyde would first form a Schiff base with the secondary amine, followed by cyclization and subsequent oxidation or rearrangement to yield a 1-methyl-2-substituted-benzimidazole. Reaction with a carboxylic acid under heating would yield the same product.

Quinoxaline (B1680401) Formation: Reaction with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) would lead to the formation of a 1,4-dimethyl-2,3-disubstituted-quinoxalinium salt, as both nitrogen atoms participate in the condensation.

Other Heterocycles: Cyclocondensation with reagents like carbon disulfide or phenyl isothiocyanate can lead to the formation of 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione. researchgate.netresearchgate.net

| Reactant | Resulting Heterocycle Core | Reference |

|---|---|---|

| Aldehyde (R-CHO) | 1-Methyl-2-substituted-benzimidazole | ias.ac.in |

| Carboxylic Acid (R-COOH) | 1-Methyl-2-substituted-benzimidazole | researchgate.net |

| 1,2-Dicarbonyl (R-CO-CO-R') | Quinoxaline (as a quaternized salt) | rsc.org |

| Carbon Disulfide (CS₂) | Benzimidazole-2-thione | researchgate.net |

Formation of Benzimidazoles from 1,2-Benzenediamine Derivatives

The synthesis of benzimidazoles is a hallmark reaction of 1,2-benzenediamine and its derivatives. The most common methods involve the condensation with carboxylic acids or aldehydes. researchgate.netcutm.ac.in The general mechanism, starting with an unsubstituted o-phenylenediamine and an aldehyde, proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. nih.gov

For N-substituted 1,2-benzenediamines, the reaction pathway is similar. For instance, N-methyl-1,2-phenylenediamine, a close structural analog to the title compound, can be used in the one-pot synthesis of 1-methyl-2-arylbenzimidazoles. sigmaaldrich.com In the case of N,N,N'-trimethyl-1,2-benzenediamine, the reaction would be expected to proceed via the secondary N-methylamino group. The initial step is the nucleophilic attack of the secondary amine onto the carbonyl carbon of an aldehyde or carboxylic acid derivative. This is followed by cyclization involving the adjacent tertiary N,N-dimethylamino group. However, the final aromatization step, which typically involves the loss of a hydrogen atom from the second nitrogen, is blocked due to the presence of the two methyl groups. This makes the formation of a stable, neutral benzimidazole ring system from N,N,N'-trimethyl-1,2-benzenediamine challenging without the loss of a methyl group.

The reaction is often facilitated by catalysts, which can range from Brønsted or Lewis acids to solid-supported nanoparticles. nih.govsemanticscholar.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂), for example, have been shown to be effective for the aerobic oxidation and cyclization of o-phenylenediamine with aldehydes under ambient conditions. nih.gov

Table 1: Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Formic Acid | None (Heat) | 100°C for 2 hours | Benzimidazole | cutm.ac.in |

| o-Phenylenediamine | Aldehydes | Au/TiO₂ | Ambient temperature, CHCl₃:MeOH | 2-Substituted Benzimidazoles | nih.gov |

| o-Phenylenediamine | Carboxylic Acids | Ammonium Chloride | 80-90°C, Ethanol | 2-Substituted Benzimidazoles | semanticscholar.org |

| N-Methyl-1,2-phenylenediamine | (Hetero)aryl Aldehydes | Not specified | One-pot synthesis | 1-Methyl-2-(hetero)arylbenzimidazoles | sigmaaldrich.com |

Synthesis of Quinoxaline Derivatives

Quinoxalines are bicyclic heterocycles formed from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil. nih.govnih.gov This classic reaction involves the sequential formation of two imine bonds, followed by cyclization and aromatization. The reaction can be catalyzed by acids, metal catalysts, or proceed under thermal conditions. nih.govencyclopedia.pub

The formation of a quinoxaline ring system requires two reactive N-H groups (either primary or secondary amines) to condense with the two carbonyl groups of the dicarbonyl reactant. N,N,N'-trimethyl-1,2-benzenediamine possesses only one reactive N-H group at its secondary amine center. The tertiary N,N-dimethylamino group lacks the necessary proton to undergo condensation and imine formation. Consequently, N,N,N'-trimethyl-1,2-benzenediamine is not a suitable substrate for the direct synthesis of quinoxalines through this conventional pathway.

However, derivatives of 1,2-benzenediamine with two primary or secondary amino groups readily undergo this transformation. A variety of catalysts have been developed to improve the efficiency and environmental footprint of quinoxaline synthesis, including reusable heteropolyoxometalates and cerium(IV) ammonium nitrate (B79036) in aqueous media. nih.govnih.gov

Table 2: Conditions for Quinoxaline Synthesis from o-Phenylenediamine

| Diamine | Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Alumina-supported Heteropolyoxometalates / Toluene | Room Temperature | 92% | nih.gov |

| Substituted o-Phenylenediamine | Benzil | Cerium(IV) Ammonium Nitrate / Water | Not specified | High | nih.gov |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Room Temperature, 20 min | 95% | encyclopedia.pub |

| o-Phenylenediamine | α-Diketones | Zinc triflate / Acetonitrile | Room Temperature | up to 90% | encyclopedia.pub |

Formation of Benzodiazepine (B76468) Scaffolds

The synthesis of 1,5-benzodiazepines often involves the condensation of 1,2-phenylenediamines with two equivalents of a ketone or one equivalent of an α,β-unsaturated ketone. rsc.org A well-documented example is the reaction of o-phenylenediamine with excess acetone (B3395972), which undergoes a catalyzed condensation to form 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. nih.govnih.gov

The proposed mechanism involves the initial formation of a Schiff base between one amino group of the diamine and a molecule of acetone. nih.gov This is followed by a Michael-type addition of the second amino group to an α,β-unsaturated imine intermediate (formed from an aldol (B89426) condensation of two acetone molecules), or alternatively, a second condensation with another acetone molecule followed by an intramolecular cyclization. nih.govijtsrd.com This reaction requires two nucleophilic N-H groups.

Similar to quinoxaline synthesis, N,N,N'-trimethyl-1,2-benzenediamine is not expected to form a benzodiazepine scaffold through this pathway due to the presence of a non-reactive tertiary amino group. The reaction terminates after the initial condensation of acetone with the secondary amine, as there is no second N-H group to facilitate the subsequent cyclization required to form the seven-membered ring. A variety of catalysts, including p-toluenesulfonic acid, zeolites, and various Lewis acids like Sc(OTf)₃ and MgBr₂, have been employed to promote this reaction with suitable diamines. ijtsrd.comscialert.net

Schiff Base Ligand Formation

Schiff base formation occurs through the condensation of a primary or secondary amine with an aldehyde or ketone. researchgate.netderpharmachemica.com This reaction is highly relevant for N,N,N'-trimethyl-1,2-benzenediamine, as it possesses a reactive secondary N-methylamino group. The tertiary N,N-dimethylamino group, lacking a proton, does not participate in the condensation.

The reaction of N,N,N'-trimethyl-1,2-benzenediamine with an aldehyde (e.g., salicylaldehyde) would proceed via the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the corresponding imine, also known as a Schiff base. The resulting molecule would feature an unreacted N,N-dimethylamino group, which can act as a donor site in coordination chemistry.

These types of ligands, which contain multiple potential donor atoms (in this case, the imine nitrogen, the tertiary amine nitrogen, and potentially an oxygen from the aldehyde), are valuable in the synthesis of metal complexes. researchgate.netnih.gov

Reaction Scheme: Schiff Base Formation

N,N,N'-trimethyl-1,2-benzenediamine reacts with an aldehyde to form a Schiff base at the secondary amine site.

Interactions with Organometallic Reagents (e.g., Trimethylaluminum)

Organometallic reagents like trimethylaluminum (B3029685) (TMA) are strong Lewis acids and potent alkylating agents. researchgate.net Their interaction with amines is well-established. The reaction with N,N,N'-trimethyl-1,2-benzenediamine would be expected to proceed via two distinct pathways corresponding to the two different amine functionalities.

Acid-Base Reaction: The secondary amine (-NHCH₃) possesses an acidic proton. This proton will readily react with one of the methyl groups of trimethylaluminum in an irreversible acid-base reaction to eliminate methane (B114726) gas and form a dimeric or polymeric aluminum-nitrogen (amido) species. researchgate.net

Lewis Adduct Formation: The tertiary amine (-N(CH₃)₂) is a Lewis base. It can coordinate to the electron-deficient aluminum center of another TMA molecule (or the amido species formed in the first step) to form a Lewis acid-base adduct.

Studies on the reaction of TMA with ethylenediamine (B42938) show the formation of bis(trimethylaluminum) adducts, which upon heating can eliminate methane to form amido and imido bridges. researchgate.net For N,N,N'-trimethyl-1,2-benzenediamine, the initial reaction would likely yield a complex mixture of products, including the methane elimination product and Lewis adducts, whose precise structure would depend on the stoichiometry and reaction conditions.

Advanced Spectroscopic Characterization and Computational Analysis of N,n,n Trimethyl 1,2 Benzenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N,N,N'-trimethyl-1,2-benzenediamine, offering precise insights into the proton, carbon, and nitrogen environments within the molecule.

While specific, experimentally verified spectra for N,N,N'-trimethyl-1,2-benzenediamine are not widely published, the expected chemical shifts for both ¹H and ¹³C nuclei can be reliably predicted based on established principles and data from analogous structures, such as methylated anilines and phenylenediamines.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups attached to the nitrogen atoms. The aromatic region would likely display a complex multiplet pattern corresponding to the four adjacent protons on the benzene (B151609) ring. The chemical environment of these protons is influenced by the electron-donating nature of the two amino groups.

The methyl groups would appear as singlets in the aliphatic region of the spectrum. The two methyl groups on the tertiary amine (-N(CH₃)₂) would be chemically equivalent, producing a single resonance, while the methyl group on the secondary amine (-NHCH₃) would produce a separate, distinct singlet. A broad signal corresponding to the N-H proton of the secondary amine is also anticipated, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, confirming the number of non-equivalent carbon environments. Six distinct signals are expected: four for the aromatic carbons and two for the methyl carbons. The aromatic carbons directly attached to the nitrogen atoms (C1 and C2) would be shifted significantly downfield due to the deshielding effect of the nitrogen atoms. The remaining four aromatic carbons would appear at chemical shifts typical for substituted benzene rings. The carbons of the N,N-dimethyl groups would produce a single resonance, while the N-methyl carbon would have a slightly different chemical shift, reflecting its distinct electronic environment.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 7.3 | Multiplet |

| N-H | Variable (Broad) | Singlet |

| -N(CH₃)₂ | ~2.9 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| -N(CH₃)₂ | ~41 |

The spectrum is expected to show two distinct resonances corresponding to the two non-equivalent nitrogen atoms: the tertiary nitrogen of the dimethylamino group and the secondary nitrogen of the methylamino group. The chemical shifts of these nuclei are highly sensitive to substituent effects, solvent, and pH. Based on studies of substituted anilines and related compounds, the ¹⁵N chemical shifts can be estimated. nih.gov The tertiary nitrogen would likely appear at a different chemical shift compared to the secondary nitrogen, reflecting the difference in alkyl substitution and the presence of a proton on the secondary amine.

Furthermore, ¹⁵N NMR is particularly adept at studying dynamic processes like tautomerism and proton exchange. While significant tautomerism is not expected for this specific molecule in its ground state, the technique could be used to study its protonation equilibria and its behavior as a ligand in coordination complexes, where changes in the nitrogen chemical shifts would indicate binding to a metal center.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared spectroscopy identifies the functional groups present in N,N,N'-trimethyl-1,2-benzenediamine by detecting their characteristic vibrational frequencies. The spectrum is a composite of absorptions arising from the aromatic ring, the C-N bonds, the N-H bond, and the C-H bonds of the alkyl and aryl groups.

Key expected vibrational modes include:

N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H). This distinguishes it from the parent 1,2-phenylenediamine, which shows two bands in this region for the symmetric and asymmetric stretches of the primary -NH₂ group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹).

Aromatic C=C Stretches: One or more bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

N-H Bend: The bending vibration for the secondary amine is expected around 1500-1550 cm⁻¹.

C-N Stretches: The stretching vibrations for the aromatic C-N bonds are expected in the 1250-1360 cm⁻¹ region. Aliphatic C-N stretching from the N-methyl groups would appear in the 1020-1220 cm⁻¹ range. docbrown.info

Aromatic C-H Bends: Strong absorptions due to out-of-plane bending of the aromatic C-H bonds appear in the 730-770 cm⁻¹ range, characteristic of ortho-disubstitution.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Secondary N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 2980 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1360 | Strong |

Mass Spectrometry (MS) for Molecular and Fragment Ion Confirmation

Mass spectrometry is used to determine the molecular weight of N,N,N'-trimethyl-1,2-benzenediamine and to gain structural information from its fragmentation pattern upon ionization. The compound has a molecular formula of C₉H₁₄N₂ and a calculated molecular weight of approximately 150.22 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at a mass-to-charge ratio (m/z) of 150. As an aromatic compound, this peak is expected to be relatively prominent. The presence of two nitrogen atoms dictates that the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.

The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Key fragmentation pathways for aromatic amines include:

α-Cleavage: The most favorable fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For this molecule, this would involve the loss of a methyl radical (•CH₃) from either the dimethylamino or methylamino group. Loss of a methyl group would result in a significant fragment ion at m/z 135 (M-15).

Loss of H Radical: A peak at m/z 149 (M-1) is also possible due to the loss of a hydrogen radical, likely from the N-H group or a methyl group.

Ring-based Fragmentation: Further fragmentation could involve the cleavage of the benzene ring structure, though these fragments are typically of lower abundance than those resulting from α-cleavage.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 150 | [M]⁺˙ | Molecular Ion |

| 149 | [M-H]⁺ | Loss of H radical |

| 135 | [M-CH₃]⁺ | Loss of methyl radical (α-cleavage) |

X-ray Crystallography for Solid-State Structure and Steric Effects

A search of the crystallographic literature indicates that the single-crystal X-ray structure of N,N,N'-trimethyl-1,2-benzenediamine has not been reported. Therefore, a definitive analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions based on experimental crystallographic data is not possible at this time.

Without experimental data, any discussion of the solid-state structure is speculative. However, it can be anticipated that the ortho-positioning of the bulky dimethylamino and the methylamino groups would induce some steric strain. This could lead to a slight twisting of the amino groups out of the plane of the benzene ring to minimize steric repulsion between the methyl groups and with adjacent ring protons. In the solid state, intermolecular hydrogen bonding involving the N-H proton of the secondary amine and the nitrogen atom of a neighboring molecule would be a likely and significant feature of the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of N,N,N'-trimethyl-1,2-benzenediamine is expected to be dominated by π → π* transitions associated with the aromatic benzene ring.

The parent compound, 1,2-benzenediamine, exhibits absorption maxima in the ultraviolet region. nist.gov The introduction of three methyl groups onto the nitrogen atoms acts to modify this absorption profile. The amino groups and their alkyl substituents are powerful auxochromes, meaning they are electron-donating groups that can interact with the π-system of the benzene ring. This interaction, primarily through the lone pair of electrons on the nitrogen atoms, raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO).

The result of this HOMO destabilization is a smaller HOMO-LUMO gap, which leads to absorption of lower-energy (longer-wavelength) light. Therefore, it is predicted that N,N,N'-trimethyl-1,2-benzenediamine will exhibit a bathochromic shift (a shift to longer wavelengths) in its absorption maxima compared to unsubstituted benzene and likely also compared to 1,2-benzenediamine. The primary absorption bands are expected to remain in the UV region, potentially tailing into the visible part of the spectrum depending on the solvent.

Theoretical Spectroscopic Predictions

A comprehensive theoretical exploration of the spectroscopic properties of N,N,N'-trimethyl-1,2-benzenediamine provides foundational insights into its electronic structure and magnetic environment. Computational chemistry offers powerful tools to predict and interpret spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions, when benchmarked against experimental data, can validate computational models and provide a deeper understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations for NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts. This method, typically used in conjunction with Density Functional Theory (DFT), has proven to be reliable for a vast array of organic molecules. For a molecule like N,N,N'-trimethyl-1,2-benzenediamine, a typical computational protocol would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is a critical step as NMR parameters are highly sensitive to the molecular geometry.

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface.

NMR Calculation: The GIAO-DFT calculation is then carried out on the optimized geometry to compute the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁵N).

Chemical Shift Prediction: The calculated shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the predicted chemical shifts.

The prediction of spin-spin coupling constants is computationally more demanding. It requires the calculation of the second derivatives of the energy with respect to the nuclear magnetic moments. The Fermi contact term is often the dominant contributor to one-bond and two-bond coupling constants, but other terms like the paramagnetic spin-orbit, diamagnetic spin-orbit, and spin-dipole contributions can also be significant.

For N,N,N'-trimethyl-1,2-benzenediamine, theoretical calculations would be expected to predict distinct chemical shifts for the aromatic protons and carbons, as well as for the different methyl groups, reflecting their unique electronic environments. The coupling constants between adjacent protons on the benzene ring and between protons and ¹³C nuclei would also be predictable.

Table 4.6.1: Representative Theoretical NMR Chemical Shift Prediction Methods

| Method | Description | Typical Application |

| GIAO-DFT | A widely used method that combines Density Functional Theory with Gauge-Including Atomic Orbitals to calculate NMR shielding tensors. | Prediction of ¹H, ¹³C, and other nuclei chemical shifts in small to medium-sized organic molecules. |

| CSGT | Continuous Set of Gauge Transformations. An alternative to GIAO for calculating magnetic properties. | Often used for similar applications as GIAO, with results being generally comparable. |

| IGLO | Individual Gauge for Localized Orbitals. Another approach to address the gauge-origin problem in magnetic property calculations. | Historically important and still used, particularly in certain software packages. |

DFT and TD-DFT Approaches for UV-Vis Spectra Prediction

The prediction of UV-Vis absorption spectra is another area where computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has made significant contributions. These methods can provide valuable information about the electronic transitions that give rise to the observed absorption bands.

The general workflow for predicting the UV-Vis spectrum of a molecule like N,N,N'-trimethyl-1,2-benzenediamine using TD-DFT is as follows:

Ground-State Calculation: A DFT calculation is first performed to determine the electronic structure of the molecule in its ground state. This includes obtaining the molecular orbitals and their corresponding energies.

Excited-State Calculation: A TD-DFT calculation is then carried out to compute the energies of the vertical electronic excitations from the ground state to various excited states. This calculation also provides the oscillator strength for each transition, which is a measure of its intensity.

Spectrum Simulation: The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis spectrum. Each transition is typically represented by a Gaussian or Lorentzian function, and the sum of these functions produces the theoretical spectrum.

For N,N,N'-trimethyl-1,2-benzenediamine, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring. The presence of the amine and methyl groups will influence the energies of the molecular orbitals and, consequently, the positions and intensities of the absorption bands. TD-DFT calculations can help in assigning these transitions and understanding how structural modifications would affect the spectrum.

The choice of the functional and basis set is crucial for obtaining accurate results with TD-DFT. Hybrid functionals, such as B3LYP, are often a good starting point for many organic molecules. The inclusion of solvent effects, either implicitly through a polarizable continuum model (PCM) or explicitly, can also be important for accurately predicting the spectra of molecules in solution.

Table 4.6.2: Key Parameters in TD-DFT UV-Vis Spectra Prediction

| Parameter | Description | Significance |

| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. | Corresponds to the position of the absorption maximum (λmax). |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of an electronic transition. | Determines the intensity of the absorption band. |

| Molecular Orbitals | The wave functions of the electrons involved in the transition (e.g., HOMO, LUMO). | Provides insight into the nature of the electronic transition (e.g., π → π, n → π). |

Coordination Chemistry of N,n,n Trimethyl 1,2 Benzenediamine Analogues

Role as N-Donor Ligands in Transition Metal Complexes

Complexes featuring transition and non-transition metals with a wide variety of N-donor ligands, such as amines and N-heterocycles, represent a crucial class of compounds in chemistry and industry. nih.govnih.gov The coordination chemistry of metal complexes with N-bases is highly variable, depending on the chemical and stereochemical nature of the central metal atom and the ligand itself. nih.gov N,N,N'-trimethyl-1,2-benzenediamine and its analogues function as classic N-donor ligands, utilizing the lone pair of electrons on their nitrogen atoms to form coordinate bonds with transition metal centers. The presence of two nitrogen atoms allows them to act as bidentate ligands, a feature that is fundamental to their coordination chemistry.

The basicity, number, and arrangement of N-donor atoms within the ligand's structure are key determinants of the resulting complex's properties. nih.gov In N,N,N'-trimethyl-1,2-benzenediamine, the two nitrogen atoms are held in close proximity by the rigid benzene (B151609) backbone, predisposing the molecule to chelate to a single metal center. The reactivity of the resulting complexes is strongly dependent on the coordination modes, geometrical parameters, and the presence of any co-ligands. nih.gov These structural features, along with ligand-metal interactions, provide pathways to prepare materials with significant industrial applications, including as catalysts for important chemical transformations. nih.gov

Chelation Behavior and Coordination Modes (e.g., κ¹- and κ²-chelating in related systems)

The defining characteristic of 1,2-diamine ligands is their ability to form a stable five-membered chelate ring with a metal center through bidentate (κ²) coordination. This chelate effect enhances the thermodynamic stability of the complex compared to analogous complexes with two monodentate amine ligands.

In related aliphatic systems like N,N,N',N'-tetramethylethylenediamine (tmeda), solution NMR studies have revealed that the ligand can exhibit different binding modes. It can bind in the expected chelating κ²-fashion or, surprisingly, in an open κ¹-mode where only one nitrogen atom is coordinated to the metal center. acs.org This flexibility between κ¹ and κ² coordination can be crucial in catalytic cycles, where a coordination site may need to be temporarily vacated for substrate binding. For the aromatic N,N,N'-trimethyl-1,2-benzenediamine, while the rigid phenyl backbone strongly favors κ² chelation, the possibility of hemilability (reversible opening of the chelate ring) cannot be entirely discounted, particularly in dynamic solution-phase equilibria.

Structural studies on complexes of related N-alkylated diamines provide insight into the typical coordination environment. For instance, in the complex trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride, two N,N,N'-trimethylethylenediamine ligands coordinate to the Ni(II) center. Each ligand acts in a bidentate fashion, with the four nitrogen atoms and two water molecules creating a slightly distorted octahedral geometry around the metal. acs.org The five-membered chelate ring formed by the ligand and the nickel atom adopts a slight envelope conformation. acs.org

Table 1: Selected Crystallographic Data for the Related Complex [Ni(C₅H₁₂N₂)₂(H₂O)₂]Cl₂ This table presents data from a complex containing the aliphatic analogue, N,N,N'-trimethylethylenediamine, illustrating a typical κ²-chelating coordination mode.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 24.7168 (8) |

| b (Å) | 16.6156 (5) |

| c (Å) | 8.3805 (3) |

| Coordination Geometry | Distorted Octahedral |

| Chelate Ring Conformation | Envelope |

| Data sourced from a study on trans-diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride. acs.org |

Redox Properties and Non-Innocent Ligand Behavior in Related Systems

A particularly fascinating aspect of 1,2-benzenediamine derivatives is their potential to act as "non-innocent" ligands. nih.gov A ligand is termed non-innocent when its oxidation state in a metal complex is ambiguous, meaning the electron distribution cannot be clearly assigned between the metal and the ligand. nih.govnih.gov Such ligands can react with metal precursors to form complexes where the formal oxidation states of the central metal atom and the coordinated ligand are not easily defined. nih.govnih.govrsc.org

The 1,2-benzenediamine framework is redox-active and can exist in several oxidation states: the fully reduced diamine, the one-electron oxidized radical semiquinonediimine, and the two-electron oxidized quinonediimine. This redox activity means that electron transfer can occur from the metal to the ligand or vice-versa, blurring the formal oxidation states. For example, a complex could be described as a resonance hybrid of M(n)/Lⁿ ↔ M(n+1)/Lⁿ⁻¹. acs.org

The oxidation state of the ligand has a profound impact on the geometry of the complex. nih.govrsc.org In the fully reduced (benzenediamine) form, the nitrogen donors are sp³-hybridized, allowing for flexible chelate structures. nih.govrsc.org In contrast, the fully oxidized (quinonediimine) form features sp²-hybridized nitrogen atoms, which imparts a more planar and rigid structure to the ligand. nih.govrsc.org This interplay between oxidation state and geometry can influence the magnetic, electrochemical, and catalytic properties of the resulting complexes. nih.govrsc.org While redox processes in the isolated complexes often occur on the ligand, the initial complexation can involve reduction of the metal center. nih.govrsc.org The presence of three electron-donating methyl groups on the N,N,N'-trimethyl-1,2-benzenediamine ligand would be expected to lower the oxidation potential of the diamine, making it more susceptible to oxidation upon coordination to a redox-active metal.

Impact of N-Alkylation on Ligand Field and Stereochemistry

The substitution of hydrogen atoms with alkyl groups on the nitrogen donors of a diamine ligand, as in N,N,N'-trimethyl-1,2-benzenediamine, has significant electronic and steric consequences.

Electronic Effects: Alkyl groups, such as methyl, are electron-donating. Their presence increases the electron density on the nitrogen donor atoms, making the ligand a stronger σ-donor. This enhanced donation strengthens the ligand field around the metal center, which can affect the d-orbital splitting and, consequently, the spectroscopic and magnetic properties of the complex.

Steric Effects: The steric bulk introduced by N-alkylation is often the most impactful feature. The three methyl groups of N,N,N'-trimethyl-1,2-benzenediamine create a more crowded coordination sphere compared to the unsubstituted 1,2-benzenediamine. This steric hindrance can influence:

Coordination Geometry: Increased steric bulk can force changes in bond angles and lengths to relieve strain, potentially distorting the geometry from an ideal octahedron or square plane. rsc.org In some systems, methylation of a ligand backbone has been shown to induce twists in the structure to release steric strain between the methyl groups and other parts of the ligand. nih.gov

Stereochemistry: The steric influence of N-substituents can be highly anisotropic (direction-dependent). nih.gov The fixed orientation of the substituents can create specific chiral pockets around the metal center, which is a key principle in designing catalysts for asymmetric synthesis. nih.gov The steric repulsions between the ligand and substrates in a catalytic reaction can be the primary factor controlling regioselectivity. nih.gov

Stability and Reactivity: Bulky ligands can protect the metal center from unwanted side reactions, such as attack by solvent molecules, thereby increasing the stability of the complex. researchgate.net However, excessive steric hindrance can also block substrate access to the metal center, inhibiting catalytic activity. The balance of these steric factors is crucial for catalyst design.

Applications in Metal-Catalyzed Transformations (general principles for diamine ligands)

Diamine ligands and their analogues are staples in homogeneous catalysis due to their ability to form stable, well-defined complexes that can be electronically and sterically tuned. While specific catalytic applications of N,N,N'-trimethyl-1,2-benzenediamine complexes are not widely reported, the general principles derived from related N-donor ligands suggest significant potential in several areas.

Hydrogen Transfer Reactions: Ruthenium complexes bearing bidentate ligands are among the most studied catalysts for hydrogen transfer reactions, such as the reduction of ketones, aldehydes, and imines. nih.gov The diamine ligand helps to stabilize the metal center at the high temperatures often required for these transformations. nih.gov

N-Alkylation Reactions: The formation of C-N bonds via N-alkylation of amines with alcohols is a highly atom-economical process. researchgate.net This "borrowing hydrogen" methodology often employs iridium or ruthenium catalysts supported by N-donor ligands. researchgate.netacs.org The ligand plays a crucial role in the catalytic cycle, which involves the temporary storage of hydrogen on the ligand or metal center. acs.org The electronic and steric properties of the ligand can influence the efficiency and selectivity of the catalyst. researchgate.net

Hydroamination: The direct addition of an N-H bond across a C=C double bond, or hydroamination, is a powerful method for synthesizing amines. Late transition metal catalysts, often featuring chelating ligands, have been developed for these reactions, which are valuable in producing building blocks for pharmaceuticals.

The table below summarizes examples of catalytic systems that utilize principles applicable to complexes of N,N,N'-trimethyl-1,2-benzenediamine analogues.

Table 2: Examples of Metal-Catalyzed Transformations Using Related N-Donor Ligands

| Catalyst Type | Ligand Type | Transformation | Application Principle |

| Ruthenium Complexes | Bidentate N-heterocyclic carbenes | Transfer Hydrogenation | Stabilization of the metal center and tuning of electronic/steric properties for efficient reduction of ketones/imines. nih.gov |

| Iridium-MOF Complexes | Monodentate phosphine | N-Alkylation of Amines | Heterogenized catalyst for C-N bond formation via borrowing hydrogen, where the ligand influences reactivity and stability. researchgate.net |

| Ruthenium(II) Complex | Tridentate pincer ligand | N-Alkylation of Amines | Metal-ligand cooperation facilitates the sustainable synthesis of a broad range of N-alkylated amines. acs.org |

| Palladium Complexes | Bidentate phosphines (e.g., DPPF) | Markovnikov Hydroamination | Ligand controls selectivity in the addition of amines to vinylarenes. |

Theoretical and Computational Chemistry Studies of N,n,n Trimethyl 1,2 Benzenediamine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and determining ground-state properties. By solving the Kohn-Sham equations, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.

For N,N,N'-trimethyl-1,2-benzenediamine, a DFT calculation, likely using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p), would yield its most stable three-dimensional structure. researchgate.net The optimization process would find the geometry that corresponds to the lowest energy state, accounting for the steric and electronic interactions between the benzene (B151609) ring, the amino groups, and the methyl substituents. The resulting data would provide a precise picture of the molecule's shape, including the planarity of the benzene ring and the orientation of the N-methyl groups.

Illustrative Data Table: Predicted Geometric Parameters for N,N,N'-Trimethyl-1,2-Benzenediamine (Note: The following values are for illustrative purposes to show the type of data generated by DFT calculations and are not based on published results for this specific molecule.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.410 |

| C1-N(CH₃)₂ | 1.435 | |

| C2-NH(CH₃) | 1.401 | |

| Bond Angle (°) | C2-C1-N(CH₃)₂ | 121.5 |

| C1-C2-NH(CH₃) | 120.8 | |

| C1-N-C(H₃) | 118.9 | |

| Dihedral Angle (°) | N(CH₃)₂-C1-C2-N(H)CH₃ | 5.5 |

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For N,N,N'-trimethyl-1,2-benzenediamine, the HOMO would likely be localized on the electron-rich benzene ring and the nitrogen atoms, while the LUMO would be distributed over the aromatic system. Analysis of these orbitals helps predict how the molecule will interact with other chemical species and its potential for use in electronic materials. researchgate.net

Illustrative Data Table: FMO Properties for N,N,N'-Trimethyl-1,2-Benzenediamine (Note: The following values are for illustrative purposes and are not based on published results for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface plots the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For N,N,N'-trimethyl-1,2-benzenediamine, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs, making them sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding within a molecule. mtu.edu It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). researchgate.net This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov For the target molecule, NBO analysis would identify key interactions, such as those involving the nitrogen lone pairs (n) and the antibonding orbitals (σ* or π*) of the benzene ring, providing insight into the electronic delocalization that stabilizes the structure. nih.gov

Investigation of Reaction Mechanisms and Energy Profiles

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics.

For N,N,N'-trimethyl-1,2-benzenediamine, this approach could be used to study various reactions, such as electrophilic aromatic substitution, oxidation of the amino groups, or its role as a ligand in forming metal complexes. researchgate.net For example, a DFT study could model the step-by-step mechanism of its reaction with an electrophile, identifying the transition state structures and calculating the energy barriers for each step. Such studies are critical for optimizing reaction conditions and predicting product distributions. rsc.org

Conformational Analysis and Intramolecular Interactions

Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For N,N,N'-trimethyl-1,2-benzenediamine, rotation around the C-N bonds and the bonds connecting the methyl groups allows for various conformations.

The relative stability of these conformers is governed by a balance of steric hindrance (repulsion between bulky groups) and stabilizing intramolecular interactions, such as hydrogen bonds or hyperconjugative effects. nih.govdntb.gov.ua Computational methods can systematically explore the potential energy surface to locate energy minima (stable conformers) and saddle points (transition states between conformers). This analysis is crucial as the preferred conformation can significantly influence the molecule's physical properties and biological activity. nih.gov For instance, intramolecular hydrogen bonding between the N-H proton and the dimethylamino group's nitrogen could be a key stabilizing factor in certain conformations.

Design and Prediction of Derivatives with Modified Properties (e.g., for toxicity or performance)

A significant advantage of computational chemistry is its predictive power, which can guide the design of new molecules with tailored properties. By starting with the core structure of N,N,N'-trimethyl-1,2-benzenediamine, researchers can computationally introduce various functional groups and predict the effect on its properties. mdpi.com

For example, adding electron-withdrawing or electron-donating groups to the benzene ring would alter the HOMO-LUMO gap, tuning its electronic and optical properties. scispace.com Similarly, modifications could be made to enhance its performance as a ligand or to reduce potential toxicity. By screening a library of virtual derivatives, computational studies can identify the most promising candidates for synthesis, saving significant time and resources in the laboratory. This in-silico design process is a powerful tool in materials science and drug discovery.

Applications of N,n,n Trimethyl 1,2 Benzenediamine in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The strategic placement of the two amine groups in ortho-phenylenediamines, including the N,N,N'-trimethyl variant, makes them ideal starting materials for building molecular complexity through cyclization and condensation reactions.

Ortho-phenylenediamines are foundational precursors for a variety of biologically active heterocyclic compounds. The diamine moiety readily undergoes condensation reactions with compounds containing two electrophilic centers to form fused heterocyclic rings. For instance, derivatives of 4-nitro-1,2-phenylenediamine can be reacted with carboxylic acid derivatives through nucleophilic addition/elimination to produce 4-nitro-1,2-phenylenediamide analogues, which have been investigated for their antimicrobial properties. researchgate.net

Furthermore, metal-free, multi-component reactions involving o-phenylenediamines, aldehydes, and thiophenols can efficiently produce N-thiomethyl benzimidazoles. nih.gov These benzimidazole (B57391) structures are of significant interest in medicinal chemistry due to their presence in a wide range of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities. nih.gov The reaction proceeds through the initial condensation of the o-phenylenediamine (B120857) with an aldehyde, followed by the addition of a thiophenol and subsequent intramolecular cyclization and aromatization to yield the final 1,2-disubstituted benzimidazole. nih.gov

A prominent example of the utility of N-substituted 1,2-phenylenediamines is in the industrial synthesis of the antihypertensive drug telmisartan. nih.gov While the subject compound is N,N,N'-trimethyl-1,2-benzenediamine, the closely related precursor, N-methyl-1,2-phenylenediamine, is a key building block for the drug's core structure. nih.govrjpbcs.comscholarsresearchlibrary.com

Telmisartan features a characteristic bis-benzimidazole moiety. The synthesis of this core involves the condensation of N-methyl-1,2-phenylenediamine with a substituted benzimidazole carboxylic acid derivative. rjpbcs.comscholarsresearchlibrary.com In a widely adopted synthetic route, a 2-n-propyl-4-methyl-6-carboxybenzimidazole intermediate is activated, often with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then coupled with N-methyl-1,2-phenylenediamine. rjpbcs.com The subsequent intramolecular cyclization, typically driven by heating, forges the second benzimidazole ring, yielding the bis-benzimidazole skeleton of telmisartan. nih.govrjpbcs.com This key condensation step is crucial for the convergent and efficient assembly of the complex drug molecule. rjpbcs.com

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Bis-benzimidazole Formation | 1. Activation of carboxylic acid with CDI. 2. Coupling with N-methyl-1,2-phenylenediamine. 3. In situ cyclization in 1,4-Dioxane at 130 °C for 4 hours. | 85% | rjpbcs.com |

| Original Synthesis Route | Condensation of saponified benzimidazole derivative with N-methyl-1,2-phenylenediamine. | Part of a multi-step synthesis with a 21% overall yield. | nih.govscholarsresearchlibrary.com |

Role in Catalytic Processes

Beyond its role as a structural component, the electronic and structural properties of N,N,N'-trimethyl-1,2-benzenediamine and its derivatives allow them to participate in catalytic transformations, both as organocatalysts and as ligands for metal catalysts.

The principles of organocatalysis often rely on the ability of an organic molecule to act as a Lewis base, Lewis acid, or to facilitate proton transfer. While less common, diamine structures can be involved in metal-free catalytic systems. For example, the synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines can be achieved under metal-free conditions, promoted by a base. nih.gov In this context, the diamine is a substrate, but the reaction highlights a move towards catalysis that avoids transition metals, a key goal in green chemistry.

The two nitrogen atoms of 1,2-benzenediamines are excellent donors, making them effective ligands for a variety of transition metals. These ligands can stabilize metal centers and modulate their reactivity in catalytic cycles. Bidentate and tridentate ligands derived from aromatic amines are used to create ruthenium complexes that are highly efficient catalyst precursors for reactions like the transfer hydrogenation of ketones. researchgate.net

A significant application is in the formation of N-Heterocyclic Carbene (NHC) ligands. thieme-connect.de NHCs are a powerful class of ligands in organometallic catalysis. The synthesis of NHC precursors can start from diamines, which are cyclized to form imidazolium (B1220033) salts. Deprotonation of these salts yields the free carbene, which can be coordinated to a metal center (e.g., Gold, Palladium, Ruthenium). thieme-connect.demdpi.com NHC-gold complexes, for instance, have shown high activity in the hydroamination of alkynes, a key reaction for forming C-N bonds. mdpi.com The steric and electronic properties of the NHC ligand, which can be tuned by the substituents on the original diamine backbone, are critical for the catalyst's performance.

Synthesis of Advanced Heterocyclic Systems

The most widespread application of N,N,N'-trimethyl-1,2-benzenediamine and related ortho-diamines is in the synthesis of heterocycles. The vicinal diamine motif is primed for reaction with bifunctional electrophiles to generate a diverse range of fused N-heterocyclic systems.

Common and important heterocyclic systems synthesized from o-phenylenediamines include:

Benzimidazoles: Formed by condensation with carboxylic acids or aldehydes. This reaction is one of the most fundamental and widely used applications of o-phenylenediamines, forming the core of many pharmaceuticals. nih.gov

Quinoxalines: Result from the reaction with 1,2-dicarbonyl compounds. Quinoxalines are important scaffolds in materials science and medicinal chemistry. researchgate.net

Bridged Heterocycles: Reaction with di-acid chlorides like phosgene (B1210022) or oxalyl chloride can lead to the formation of various bridged heterocyclic structures. rsc.org